Visnadine

描述

准备方法

合成路线和反应条件: 维斯纳定可以从旱芹属植物的种子中合成然后,将该混合物进行复杂的色谱分离技术,在实验室规模上分离出维斯纳定 .

工业生产方法: 维斯纳定的工业生产涉及从旱芹属植物中提取该化合物的改进方法,从而实现了更大规模的经济生产。 这些方法可实现的产量明显更高,使其可用于商业用途 .

化学反应分析

反应类型: 维斯纳定会经历各种化学反应,包括氧化、还原和取代。这些反应对于修饰化合物以用于不同应用至关重要。

常见试剂和条件:

氧化: 可以使用常见的氧化剂,如高锰酸钾或三氧化铬。

还原: 通常使用氢化锂铝或硼氢化钠等还原剂。

取代: 可以使用氢氧化钠或碳酸钾等试剂进行亲核取代反应。

主要产物: 这些反应形成的主要产物取决于所用试剂和条件。例如,维斯纳定的氧化可以导致各种氧化衍生物的形成,而还原可以产生该化合物的还原形式。

4. 科研应用

维斯纳定具有广泛的科学研究应用,包括:

化学: 用作研究血管扩张机制和开发新的血管扩张剂的模型化合物.

生物学: 研究其对血管平滑肌细胞的影响及其在治疗心血管疾病中的潜在作用.

医学: 探索其治疗心绞痛和高血压等疾病的治疗潜力.

工业: 用于配制用于改善女性性功能的局部喷雾剂.

科学研究应用

Topical Formulations for Sexual Dysfunction

Several studies have investigated the efficacy of topical formulations containing Visnadine in improving sexual function among women.

- Efficacy Studies : A pilot study involving a spray formulation of this compound demonstrated significant improvements in the Female Sexual Function Index (FSFI) scores among women with FSD after one month of use. Participants reported enhanced sexual satisfaction, excitation, and pleasure, with statistically significant differences compared to a placebo group (p < 0.001) .

- Emulgel Application : Another study evaluated a this compound emulgel applied to the vulvar area, showing significant increases in vulvar hyperemia and local turgor, indicating improved vascularization and sensitivity . This suggests that topical application can effectively enhance the physiological responses associated with sexual arousal.

Systematic Reviews and Meta-Analyses

A systematic review of randomized clinical trials highlighted that while research on this compound is limited, existing studies indicate its potential effectiveness in alleviating symptoms of sexual dysfunction in heterosexual women. The review included two randomized controlled trials (RCTs) that reported statistically significant improvements in FSFI scores with this compound compared to placebo . However, the authors noted the need for further studies with larger sample sizes and improved methodological designs.

Case Study 1: Efficacy of this compound Spray

In a randomized double-blind study involving 60 women aged 18-60 years, participants used a this compound spray before sexual activity over 30 days. The results indicated a notable increase in FSFI scores from 25.0 to 27.9 (p < 0.001), demonstrating the spray's effectiveness in enhancing sexual function among participants diagnosed with FSD .

Case Study 2: Safety Profile

A single-blind placebo-controlled study assessed the safety of a this compound emulgel application on healthy postmenopausal women. The study found that participants experienced increased comfort and pleasant sensations without significant adverse effects, reinforcing the compound's safety for topical use .

Data Summary

| Study Type | Sample Size | Outcome Measure | Results | |

|---|---|---|---|---|

| Pilot Study | 60 | FSFI Score | Increase from 25.0 to 27.9 | Effective for improving sexual function |

| Emulgel Application Study | 15 | Vulvar Hyperemia | Significant increase observed | Enhances vascularization and sensitivity |

| Systematic Review | Varies | FSFI Score | Statistically significant improvement noted | Potentially effective but requires further research |

作用机制

维斯纳定通过促进平滑肌松弛发挥作用,主要通过其对 L 型钙通道的作用介导。 这种作用导致局部血流增加,改善了受影响区域的感觉阈值 . 该化合物的血管扩张特性使其在治疗涉及血管平滑肌收缩的疾病中有效 .

相似化合物的比较

维斯纳定属于称为角型吡喃香豆素的有机化合物类别。类似的化合物包括:

凯林: 另一种从旱芹属植物中分离出来的化合物,以其抗痉挛特性而闻名。

维斯纳根: 一种具有抗伤害感受和抗炎特性的相关化合物.

维斯纳定的独特之处: 维斯纳定独特的血管扩张特性及其促进平滑肌松弛的能力使其有别于其他类似化合物。 其对 L 型钙通道的特定作用及其在改善局部血流方面的有效性使其成为医药和工业应用中的宝贵化合物 .

常见问题

Basic Research Questions

Q. What are the core chemical identifiers and structural characteristics of visnadine, and how do they inform experimental design?

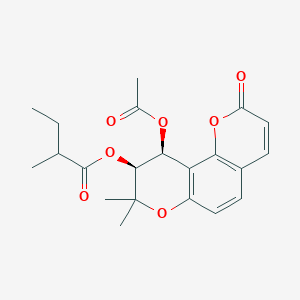

this compound (C₂₁H₂₄O₇; CAS 477-32-7) is a furanochromone derivative with a bicyclic coumarin backbone. Its molecular structure includes acetyloxy and α-methylbutyrate ester groups, critical for its pharmacological activity . Researchers should verify compound purity via HPLC and NMR (e.g., referencing protocols in Smith et al., 1957) to ensure structural integrity before biological assays.

Q. What established methodologies are used to isolate this compound from natural sources like Ammi visnaga?

Extraction typically involves solvent partitioning (e.g., ethanol or chloroform) followed by column chromatography. Smith et al. (1952) optimized this using silica gel columns, achieving >95% purity . Replication requires strict control of solvent polarity and temperature to avoid degradation of labile ester groups.

Q. How are this compound’s pharmacological targets identified in preclinical studies?

Target identification employs receptor-binding assays (e.g., calcium channel inhibition) and gene expression profiling. For example, this compound’s classification under C1D (cerebral/peripheral vasotherapeutics) suggests its role in vasodilation via smooth muscle relaxation, validated through ex vivo aortic ring models .

Q. What analytical techniques are prioritized for quantifying this compound in biological matrices?

LC-MS/MS is preferred for pharmacokinetic studies due to high sensitivity. UV-Vis spectroscopy (λmax ~310 nm) suffices for in vitro purity checks. Method validation must include calibration curves (1–100 µg/mL) and recovery rates (>85%) to meet FDA guidelines for natural products .

Q. What gaps exist in the current literature on this compound’s structure-activity relationships (SAR)?

Limited data exist on the role of the 8,8-dimethyl group in bioavailability. Researchers should conduct comparative SAR studies using synthetic analogs (e.g., replacing methyl with ethyl groups) and assess logP values to correlate hydrophobicity with membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across in vitro vs. in vivo models?

Discrepancies often arise from metabolic differences (e.g., hepatic conversion of this compound to active metabolites). Use isotopic labeling (e.g., ¹⁴C-visnadine) to track metabolite distribution and employ physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro IC₅₀ values with in vivo outcomes .

Q. What experimental designs optimize this compound’s therapeutic window in cardiovascular studies?

Adopt a factorial design to test dose-response relationships (e.g., 0.1–10 mg/kg) while controlling for heart rate and blood pressure variables. Include negative controls (e.g., nifedipine) and use ANOVA with post-hoc Tukey tests to isolate this compound-specific effects .

Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible assays?

Implement quality-by-design (QbD) principles: vary reaction parameters (temperature, catalyst concentration) systematically and use DOE (Design of Experiments) to identify critical process parameters. Purity thresholds (>98%) must be enforced via GC-MS validation .

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects in combination therapies?

Use Chou-Talalay’s combination index (CI) method to quantify synergy. For time-series data (e.g., blood flow measurements), apply mixed-effects models to account for inter-subject variability. Open-source tools like R/Bioconductor facilitate dose-effect matrix analysis .

Q. How can multi-omics approaches elucidate this compound’s mechanism in complex biological systems?

Integrate transcriptomics (RNA-seq of vascular endothelial cells) and proteomics (LC-MS/MS of phosphorylated signaling proteins) to map pathways like NO-cGMP. Validate findings with CRISPR knockouts of candidate genes (e.g., eNOS) in murine models .

Q. Methodological Best Practices

- Data Contradiction Analysis : Apply iterative triangulation—compare results across assays (e.g., patch-clamp electrophysiology vs. fluorescence calcium imaging) to distinguish artifacts from true biological effects .

- Ethical Replication : When reproducing historical studies (e.g., Smith et al., 1957), adhere to modern ethical standards for animal models and disclose any deviations from original protocols .

- Literature Synthesis : Use SciFinder and Web of Science to map citation networks, prioritizing primary sources over reviews. Flag studies with conflicts of interest (e.g., industry-funded trials) during bias assessment .

属性

CAS 编号 |

477-32-7 |

|---|---|

分子式 |

C21H24O7 |

分子量 |

388.4 g/mol |

IUPAC 名称 |

[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbutanoate |

InChI |

InChI=1S/C21H24O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h7-11,18-19H,6H2,1-5H3/t11?,18-,19-/m1/s1 |

InChI 键 |

GVBNSPFBYXGREE-CDDDFZJFSA-N |

SMILES |

CCC(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |

手性 SMILES |

CCC(C)C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |

规范 SMILES |

CCC(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |

Key on ui other cas no. |

477-32-7 |

Pictograms |

Irritant; Environmental Hazard |

同义词 |

Carduben visnadin Visnadine Visnagan |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。